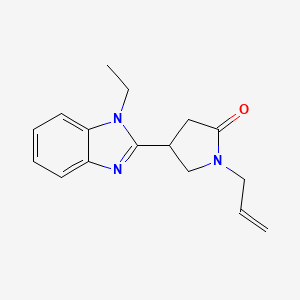![molecular formula C10H14IN3S B2948008 {[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide CAS No. 132944-55-9](/img/structure/B2948008.png)
{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide is a useful research compound. Its molecular formula is C10H14IN3S and its molecular weight is 335.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Amine-functionalized compounds have been known to interact with various biological targets
Mode of Action
Amine-functionalized compounds often interact with their targets through hydrogen bonding and electrostatic interactions . The compound’s ethylsulfanyl and phenylmethylidene groups may also play a role in its interaction with targets.
Biochemical Pathways
Amine-functionalized compounds are known to play roles in various biochemical pathways, including those involving biogenic amines
Pharmacokinetics
The compound’s amine functionality may influence its absorption and distribution, while its ethylsulfanyl and phenylmethylidene groups may affect its metabolism and excretion .
Result of Action
Amine-functionalized compounds can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of “{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the environment
Propriétés
IUPAC Name |
ethyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.HI/c1-2-14-10(11)13-12-8-9-6-4-3-5-7-9;/h3-8H,2H2,1H3,(H2,11,13);1H/b12-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSXOZEVRCBJI-MXZHIVQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NN=CC1=CC=CC=C1)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS/C(=N/N=C/C1=CC=CC=C1)/N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)




![4-Cyclobutyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2947940.png)
![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)
![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)


![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)
